molecular formula C9H10N2O2 B3355662 Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6317-43-7

Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B3355662
CAS No.: 6317-43-7
M. Wt: 178.19 g/mol
InChI Key: AOQRTLOXFDGSLX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce amines or other derivatives.

Scientific Research Applications

Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for conducting polymers.

    Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Ethyl 5-cyano-1H-pyrrole-3-carboxylate: Similar structure but without the methyl group, potentially altering its chemical properties.

    Methyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate: Similar but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both cyano and ester functional groups, which provide a balance of reactivity and stability. This combination makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 5-cyano-4-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)7-5-11-8(4-10)6(7)2/h5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRTLOXFDGSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284872
Record name ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-43-7
Record name NSC39473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
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Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
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Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
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Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
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Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate
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Ethyl 5-cyano-4-methyl-1h-pyrrole-3-carboxylate

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